
Dibutylone hydrochloride
説明
- その化学構造は、ジメチルアミノブタノン部分に融合した1,3-ベンゾジオキソール-5-イル環を特徴としています。
- ブチロンと構造的に関連しており、バスソルトまたは植物性食品として販売されている製品で検出されています .
bk-DMBDB(塩酸塩): は、フェネチルアミン、アンフェタミン、およびカチノン類の化合物に属します。
準備方法
合成経路: bk-DMBDBの合成経路には、最終化合物を形成するための化学反応が含まれます。
反応条件: 具体的な反応条件は異なる場合がありますが、主なステップには通常、縮合反応と環化が含まれます。
工業生産: 工業規模の生産方法は広く文書化されていませんが、研究室では分析目的で合成されています。
化学反応の分析
反応: bk-DMBDBは、酸化、還元、置換などのさまざまな反応を受ける可能性があります。
一般的な試薬と条件: 酸化剤(例:KMnO4)、還元剤(例:LiAlH4)、酸クロリド(例:SOCl2)などの試薬が使用されます。
主要な生成物: これらの反応は、置換誘導体や中間体などの生成物を生成します。
科学的研究の応用
化学: 研究者は、その反応性、安定性、および他の化合物との相互作用を研究しています。
生物学: 細胞プロセスまたは受容体結合を調査するためのツールとして役立つ可能性があります。
医学: 医療用として承認されていませんが、神経伝達物質系への影響が注目されています。
工業: 用途は限られていますが、その特性評価は品質管理と法科学分析に役立ちます。
作用機序
標的: bk-DMBDBは、モノアミン輸送体(例:セロトニン、ドーパミン、ノルエピネフリン)と相互作用すると考えられます。
経路: 神経伝達物質の放出を調節し、気分、認知、行動に影響を与えます。
類似化合物との比較
類似化合物: メチロン、エチロン、ペンチロンなどの他のカチノンは、構造的な類似性を共有しています。
独自性: bk-DMBDBの官能基の特定の組み合わせは、密接に関連する化合物とは異なります。
生物活性
Dibutylone hydrochloride, also known as bk-DMBDB, is a synthetic cathinone that has garnered attention due to its psychoactive properties and increasing prevalence in recreational drug use. This article delves into its biological activity, metabolic pathways, and associated toxicological effects based on recent research findings.
Chemical Structure and Classification
Dibutylone is classified as a beta-keto amphetamine derivative. Its chemical structure includes a butyl group at both the 1 and 3 positions of the phenethylamine backbone, which contributes to its stimulant effects. As a member of the synthetic cathinones, dibutylone shares similarities with other compounds in this class, such as methamphetamine and MDMA, in terms of its psychoactive profile.
Metabolic Profile
Recent studies have mapped the metabolic fate of dibutylone, identifying several metabolites formed during its metabolism. The primary metabolic pathway involves the conversion of dibutylone to butylone, which has been confirmed through analysis of authentic human specimens including blood and urine. The concentrations of dibutylone detected in postmortem blood specimens ranged from 10 to 1,400 ng/mL, indicating significant variability based on individual usage patterns and metabolic rates .
Key Metabolites
- Butylone : The main metabolite identified, which complicates the interpretation of drug tests due to potential co-ingestion.
- Hydrogenated metabolites : These are unique to dibutylone and serve as potential biomarkers for its ingestion.
Biological Activity and Pharmacodynamics
Dibutylone exhibits significant stimulant properties that are primarily mediated through its action on monoamine transporters. Research indicates that dibutylone selectively inhibits the dopamine transporter (DAT) with a lower affinity for the serotonin transporter (SERT). This selective action suggests that dibutylone may induce effects similar to those of other stimulants like methamphetamine but with distinct pharmacological profiles.
Comparative Potency
In studies assessing locomotor activity:
- Dibutylone was found to be less potent than methamphetamine but comparable to other synthetic cathinones like N-ethylpentylone and clephedrone .
- The relative potency hierarchy identified was: methamphetamine > N-ethylpentylone > clephedrone > dimethylone > cocaine > dibutylone.
Toxicological Effects
The toxicological profile of dibutylone reveals various adverse effects associated with its use. Case studies document instances of intoxication leading to symptoms such as:
- Tachycardia
- Hypertension
- Hyperthermia
- Increased muscle tone
- Mydriasis (dilated pupils)
In one notable case involving an attempted suicide with multiple tablets of butylone, severe cardiovascular effects were reported .
Case Studies
Several case studies highlight the emerging concerns surrounding dibutylone use:
- Case Study 1 : A young adult presented with severe agitation and tachycardia after consuming dibutylone. Blood tests confirmed high concentrations of both dibutylone and butylone.
- Case Study 2 : An individual experienced hyperthermia and arrhythmias following recreational use. Postmortem analysis revealed significant levels of dibutylone, corroborating its role in acute toxicity.
Research Findings
Recent literature emphasizes the need for further research into the long-term effects of dibutylone use, particularly concerning its neurotoxicity and potential for dependence. Studies suggest that repeated exposure may lead to alterations in dopamine and serotonin systems similar to those observed with traditional stimulants .
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Dibutylone hydrochloride and its metabolites in human biological matrices?
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF) is the gold standard for identifying and quantifying this compound and its metabolites. This method enables accurate mass analysis (±5 ppm) of precursor and product ions, critical for distinguishing structural analogs. Human liver microsome (HLM) incubations are used to map metabolic pathways, with metabolites confirmed in authentic human specimens (e.g., blood, urine, liver). Quantitation thresholds should be set at 10 ng/mL for forensic reliability, as postmortem blood concentrations range from 10–1,400 ng/mL .
Q. What are the key metabolic pathways of this compound, and which metabolites serve as reliable biomarkers?
Dibutylone undergoes three primary metabolic transformations:
- Hydrogenation of the beta-keto group (yielding M1: 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-ol), the most specific biomarker due to its structural uniqueness .
- Demethylenation (yielding M2: 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)butan-1-one), detectable in low-abundance postmortem cases .
- N-demethylation (yielding butylone, M4), though its presence may reflect synthesis impurities rather than metabolism alone . M1 is recommended for confirming ingestion, as it avoids confounding from co-administered stimulants .
Q. What concentration ranges of this compound are observed in forensic postmortem blood samples?
Postmortem blood concentrations vary widely:
- Dibutylone : Average 241 ng/mL (±484 ng/mL), median 27 ng/mL (range: 10–1,400 ng/mL) .
- Butylone : Average 228 ng/mL (±257 ng/mL), median 130 ng/mL (range: <10–600 ng/mL) . Co-detection with MDMA and other stimulants complicates toxicological interpretation, necessitating comprehensive screening .
Advanced Research Questions
Q. How should researchers address data discrepancies arising from overlapping metabolic and synthetic pathways of this compound?
Controlled HLM incubations must precede authentic specimen analysis to differentiate metabolic byproducts (e.g., butylone) from synthesis impurities. M1’s specificity makes it a superior biomarker, as its formation (via beta-keto hydrogenation) is exclusive to metabolism . Parallel testing of seized drug samples for synthesis byproducts (e.g., unreacted precursors) is critical to avoid false attribution of butylone’s origin .
Q. What experimental strategies mitigate the impact of co-ingested novel stimulants on this compound metabolism studies?
- Employ broad-spectrum LC-QTOF screening to detect co-ingested stimulants (e.g., MDMA, ethylone) and their metabolites .
- Use isotopic labeling in HLM studies to trace Dibutylone-specific metabolic pathways independently of background noise .
- Validate findings against a reference database of synthetic impurities (e.g., NFLIS reports) to exclude cross-reactivity .
Q. How can tissue-specific metabolic profiling improve postmortem interpretation of this compound exposure?
Multi-matrix analysis (blood, liver, vitreous humor) is essential due to tissue-dependent metabolite distribution. For example:
- M1 is consistently dominant across matrices, while M2 is rarely detected in liver specimens .
- Postmortem redistribution artifacts can inflate blood concentrations; liver tissue provides more stable quantification . Statistical modeling of intra-individual metabolic variation (e.g., age, CYP enzyme activity) further refines dose-response relationships .
Q. Methodological Considerations
- Reference Standards : Use deuterated analogs for quantification to correct matrix effects in LC-QTOF .
- Ethical Compliance : Authentic specimen studies require IRB approval and adherence to forensic toxicology guidelines .
- Data Validation : Cross-verify results with orthogonal methods (e.g., GC-MS) for high-risk cases .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10H,4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAFASVUPHWNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-12-1 | |
Record name | Dibutylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBUTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75DNR1UL8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。